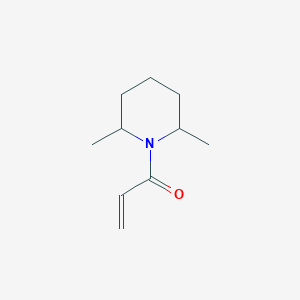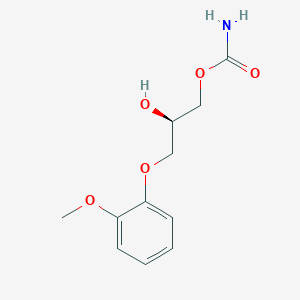
(R)-Methocarbamol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methocarbamol is a chiral compound used primarily as a muscle relaxant. It is the R-enantiomer of methocarbamol, which means it has a specific three-dimensional arrangement that distinguishes it from its S-enantiomer. This compound is commonly prescribed to alleviate muscle spasms and discomfort associated with acute musculoskeletal conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methocarbamol typically involves the reaction of guaiacol with phosgene to form the intermediate, 2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate. This intermediate is then subjected to chiral resolution to obtain the desired R-enantiomer. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of ®-Methocarbamol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the production of the R-enantiomer while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methocarbamol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of methocarbamol, such as its quinone and alcohol forms, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-Methocarbamol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chiral resolution and enantiomeric purity.
Biology: Researchers use it to investigate its effects on muscle cells and neuromuscular junctions.
Medicine: It is studied for its potential therapeutic effects in treating muscle spasms and related conditions.
Industry: It is used in the formulation of muscle relaxant medications and as a reference standard in quality control processes.
Mécanisme D'action
®-Methocarbamol exerts its muscle relaxant effects by acting on the central nervous system. It inhibits the transmission of nerve impulses in the spinal cord and brain, leading to a reduction in muscle spasms. The exact molecular targets and pathways involved include the modulation of gamma-aminobutyric acid (GABA) receptors and inhibition of synaptic transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methocarbamol (racemic mixture): Contains both R- and S-enantiomers.
Carisoprodol: Another muscle relaxant with a similar mechanism of action.
Cyclobenzaprine: A muscle relaxant with a different chemical structure but similar therapeutic effects.
Uniqueness
®-Methocarbamol is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to its S-enantiomer and racemic mixture. This enantiomer-specific activity can lead to variations in efficacy and side effect profiles, making ®-Methocarbamol a valuable compound for targeted therapeutic applications.
Propriétés
Formule moléculaire |
C11H15NO5 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m1/s1 |
Clé InChI |
GNXFOGHNGIVQEH-MRVPVSSYSA-N |
SMILES isomérique |
COC1=CC=CC=C1OC[C@H](COC(=O)N)O |
SMILES canonique |
COC1=CC=CC=C1OCC(COC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


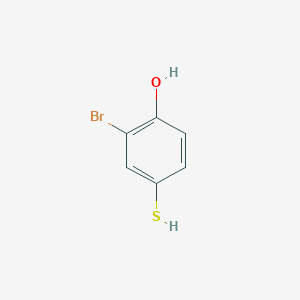
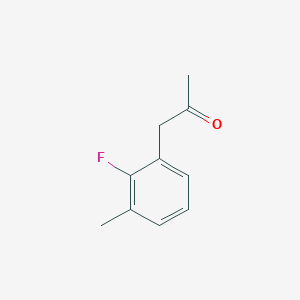
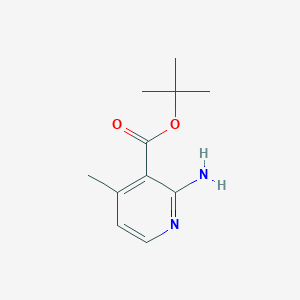
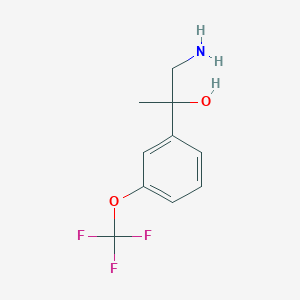
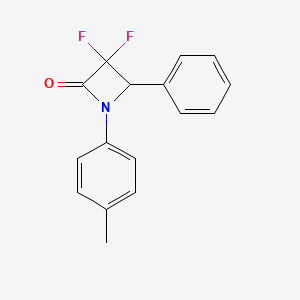
![2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
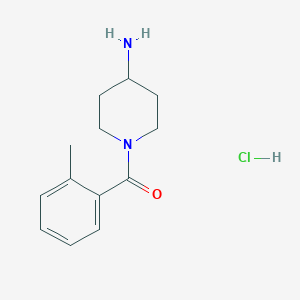
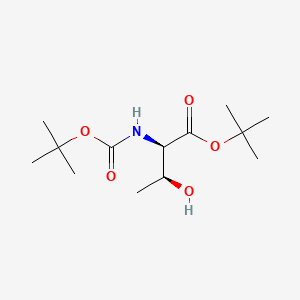
![1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
![2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride](/img/structure/B13577545.png)
![3-[4-(Benzyloxy)phenyl]pyrrolidine](/img/structure/B13577553.png)
![Methyl 5-amino-6,7,8,9-tetrahydro-5h-benzo[7]annulene-5-carboxylate](/img/structure/B13577558.png)
![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13577567.png)
